molecular formula C33H57BiO6 B141454 (E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one CAS No. 142617-53-6

(E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one

Cat. No. B141454
CAS RN: 142617-53-6
M. Wt: 758.8 g/mol
InChI Key: ZNHBPQSSVCRFST-LWTKGLMZSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one is a useful research compound. Its molecular formula is C33H57BiO6 and its molecular weight is 758.8 g/mol. The purity is usually 95%.
The exact mass of the compound (E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis in Organic Synthesis

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III) serves as a catalyst in organic synthesis, particularly in intramolecular Diels-Alder reactions . This reaction is a cornerstone in synthetic organic chemistry, allowing the construction of six-membered rings with high stereoselectivity .

DNA Research

In the field of biochemistry, this compound acts as a single electron donor for excess electron transfer studies in DNA. This application is crucial for understanding the electron transfer mechanisms that can affect DNA structure and function .

Enantioselective Synthesis

The compound is used in enantioselective synthesis , which is essential for creating molecules with specific chirality. Chiral molecules have significant implications in pharmaceuticals, as the enantiomers of a molecule can have different biological activities .

Borylation Reactions

It is also utilized in borylation reactions , which are important for introducing boron into molecules. Boron-containing compounds have diverse applications, including in drug design and materials science .

Hydrohydrazination and Hydroazidation

This bismuth compound is involved in hydrohydrazination and hydroazidation reactions. These reactions are valuable for introducing nitrogen functionalities into organic molecules, which is a key step in synthesizing many pharmaceuticals .

Oxidative Carbonylation of Phenol

Another application is in the oxidative carbonylation of phenol . This process is part of synthesizing valuable intermediates for polymers and plasticizers .

Thin Film Deposition

In materials science, Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III) can be used as a precursor for thin film deposition . Thin films have a wide range of applications, from electronics to protective coatings .

Ceramic Film Formation

Lastly, it serves as a precursor in the aerosol-assisted chemical vapor deposition (CVD) of mixed-conducting ceramic films. These ceramic films are used in various high-tech applications, including sensors and fuel cells .

Mechanism of Action

Target of Action

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III) is a metal-organic compound It’s known that metal-organic compounds can interact with various biological targets, including enzymes and other proteins, depending on their structure and the nature of the metal ion .

Mode of Action

It’s known that this compound can act as an air-stable ligand for metal catalysts . This means it can bind to metal ions, facilitating various chemical reactions. The compound’s structure, characterized by D3 symmetry and a distorted anti-prismatic coordination geometry , may influence its interaction with targets.

Biochemical Pathways

Metal-organic compounds can influence various biochemical pathways depending on their structure and the nature of the metal ion .

Pharmacokinetics

It’s known that the compound has a melting point of 114-116°c and decomposes at 295°c . These properties may influence its bioavailability.

Result of Action

As a metal-organic compound, it may have various effects depending on its structure, the nature of the metal ion, and the biological targets it interacts with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III). For instance, the compound’s stability and reactivity can be influenced by temperature . Furthermore, the compound’s interaction with its targets can be influenced by the pH and the presence of other ions in the environment .

properties

IUPAC Name

(E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C11H20O2.Bi/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHBPQSSVCRFST-QFVJJVGWSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O[Bi](OC(=CC(=O)C(C)(C)C)C(C)(C)C)OC(=CC(=O)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C\C(=O)C(C)(C)C)/O[Bi](O/C(=C/C(=O)C(C)(C)C)/C(C)(C)C)O/C(=C/C(=O)C(C)(C)C)/C(C)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H57BiO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587238
Record name (4E)-5-[(Bis{[(3E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy}bismuthanyl)oxy]-2,2,6,6-tetramethylhept-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

758.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one

CAS RN

142617-53-6
Record name (4E)-5-[(Bis{[(3E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy}bismuthanyl)oxy]-2,2,6,6-tetramethylhept-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bismuth(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.